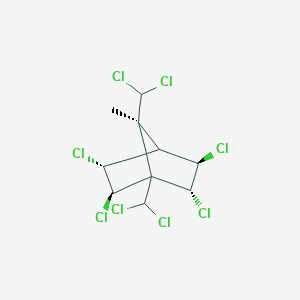

2,3,5,6,8,8,10,10-Octachlorobornane

Description

Overview of Technical Toxaphene (B166800) as a Complex Mixture of Chlorobornanes

Technical toxaphene is a synthetic pesticide that was produced by the chlorination of camphene (B42988), resulting in a complex mixture of hundreds of different chemical compounds. wikipedia.orgnih.gov It is estimated that technical toxaphene contains at least 670 distinct chemicals, which are primarily chlorinated bornanes, often referred to as polychlorinated bornanes (CHBs). cdc.govepa.gov These compounds have the general chemical formula C₁₀H₁₈₋ₙClₙ. marine.ie The chlorine content of the technical mixture typically ranges from 67% to 69% by weight. nih.gov

This intricate blend of congeners, each with its own unique chemical structure and properties, made toxaphene an effective broad-spectrum insecticide. wikipedia.org However, the complexity of the mixture also contributes to the challenges in analyzing and understanding its environmental fate and toxicological profile. oup.comnih.gov

Historical Significance of Polychlorinated Bornanes as Environmental Contaminants

The commercial production of toxaphene began in the United States in 1947. nih.gov Following the U.S. ban of DDT in 1972, toxaphene became one of the most heavily used pesticides, particularly in the southern United States for cotton cultivation. wikipedia.orgnih.govcdc.gov Its application also extended to other crops, livestock, and for the control of undesirable fish species. nih.govepa.gov It is estimated that over 1.3 million tons of toxaphene were used globally. unl.edu

The widespread use, coupled with the chemical stability of its components, led to the recognition of toxaphene as a significant environmental pollutant. In 1982, the U.S. Environmental Protection Agency (EPA) canceled most of its uses, with a complete ban following in 1990. nih.govepa.gov Subsequently, toxaphene was identified as one of the "dirty dozen" persistent organic pollutants (POPs) targeted for global restriction under the Stockholm Convention. wikipedia.orgresearchgate.net

Positioning of 2,3,5,6,8,8,10,10-Octachlorobornane within the Congener Landscape

The specific compound this compound is one of the many octachlorobornane isomers found within the technical toxaphene mixture. For clarity in scientific literature, individual toxaphene congeners are often assigned "Parlar numbers." The congener 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane is widely known as Parlar 26 (or T2). researchgate.netcdc.govnih.gov

While technical toxaphene is a complex mixture, the composition changes significantly once released into the environment through a process known as "weathering." cdc.govcdc.gov Different congeners degrade at different rates, leading to an altered profile in soil, water, and biota compared to the original product. oup.comcdc.gov

Parlar 26 is of particular importance because it is one of the most persistent and bioaccumulative congeners. unl.educdc.govepa.gov While it is a minor component of the original technical mixture, its resistance to degradation means it becomes relatively enriched in the environment and along the food chain. cdc.govwur.nl It is one of the dominant congeners found in fish, marine mammals, and is one of only two major congeners consistently detected in human tissues and breast milk, the other being Parlar 50 (a nonachlorobornane). unl.edunih.govepa.gov This enrichment highlights its stability and potential for long-term biological exposure.

Global Environmental Persistence of Selected Chlorobornane Congeners

The chemical properties of polychlorinated bornanes, including low water solubility and high lipophilicity, contribute to their environmental persistence. wur.nl They are resistant to hydrolysis, photolysis, and biodegradation, especially the higher chlorinated congeners. marine.iewur.nl Their persistence is demonstrated by reported soil half-lives ranging from 1 to 14 years. epa.gov

This stability allows for long-range atmospheric transport, resulting in the global distribution of toxaphene congeners, including their presence in remote ecosystems like the Arctic, far from any application sites. marine.ie The process of weathering leads to a shift in congener patterns, with certain compounds being more stable than others. epa.gov

Congeners with alternating chlorine atoms on the bornane ring, such as 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane (Parlar 26), have been found to be extremely photostable and resistant to degradation. marine.ie This exceptional stability explains why Parlar 26, along with Parlar 50 and Parlar 62, are often considered indicator congeners for toxaphene contamination in environmental and biological samples, as they frequently constitute a significant portion of the total toxaphene residues found. epa.govwur.nl

Data Tables

Table 1: Properties of 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane (Parlar 26)

Data compiled from multiple sources wikipedia.orgcdc.govwur.nl

Table 2: Prominent Persistent Toxaphene Congeners in Biota

| Parlar Number | Chemical Name | Common Occurrence |

| Parlar 26 | 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane | Fish, Marine Mammals, Humans |

| Parlar 50 | 2-endo,3-exo,5-endo,6-exo,8,8,9,10,10-nonachlorobornane | Fish, Marine Mammals, Humans |

| Parlar 62 | 2,2,5,5,8,9,9,10,10-nonachlorobornane | Fish, Marine Mammals, Humans |

| Parlar 40/41 | 2-endo,3-exo,5-endo,6-exo,8,9,10,10-octachlorobornane / 2-exo,3-endo,5-exo,8,9,9,10,10-octachlorobornane | Fish, Marine Mammals, Humans (lower levels) |

| Parlar 44 | 2-exo,5,5,8,9,9,10,10-octachlorobornane | Fish, Marine Mammals, Humans (lower levels) |

Data based on findings reported in environmental studies unl.educdc.govepa.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5R,6R,7S)-2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl8/c1-9(7(15)16)2-3(11)5(13)10(9,8(17)18)6(14)4(2)12/h2-8H,1H3/t2?,3-,4-,5+,6+,9-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZHUROLVAKWCN-FXFZNMOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142534-71-2 | |

| Record name | 2,3,5,6,8,8,10,10-Octachlorobornane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142534712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6,8,8,10,10-OCTACHLOROBORNANE, (2-ENDO,3-EXO,5-ENDO,6-EXO,7-ANTI)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80DU72W26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Stereochemical Characterization of 2,3,5,6,8,8,10,10 Octachlorobornane

Systematic IUPAC Nomenclature of 2,3,5,6,8,8,10,10-Octachlorobornane

The systematic naming of complex polycyclic molecules like chlorinated bornanes follows a rigorous set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). These rules ensure that every distinct compound has a unique name from which its structure can be unambiguously derived. epa.gov For the specific congener this compound, a more descriptive systematic IUPAC name is often presented to define its precise stereochemistry. One of its enantiomers, for instance, is named (2S,3S,5S,6S,7S)-2,3,5,6-tetrachloro-4,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane . lgcstandards.com This name precisely defines the spatial orientation of the chlorine atoms and methyl groups attached to the bicyclo[2.2.1]heptane (bornane) core structure.

Common Designations and Alternative Naming Systems (e.g., Parlar #26, Andrews-Vetter Code B8-1413)

Due to the complexity and length of IUPAC names for toxaphene (B166800) congeners, several shorthand notation systems have been developed to simplify communication among researchers. dioxin20xx.org

Parlar Number: The most widely used common designation for this compound is Parlar #26 or simply P26. lgcstandards.comepa.gov The Parlar numbering system assigns numbers to individual toxaphene congeners, often based on their gas chromatographic elution order. epa.gov Parlar #26 is recognized as one of the more persistent and environmentally significant congeners found in technical toxaphene mixtures and environmental samples. cdc.goviarc.fr

Andrews-Vetter (AV) Code: In 1995, a systematic nomenclature code was developed by Paul Andrews and Walter Vetter to unequivocally describe every possible chlorinated bornane congener. epa.govuni-hohenheim.de This system, known as the AV-code, is based on IUPAC numbering rules. The code for an octachlorobornane like Parlar #26 would be B8-1413 .

B signifies the bornane backbone. uni-hohenheim.de

8 indicates the degree of chlorination (eight chlorine atoms). uni-hohenheim.de

The final number is a consecutive number assigned to a specific isomer within that chlorination group, based on IUPAC rules. uni-hohenheim.de

These alternative naming systems are crucial for efficiently managing data and discussing specific compounds within the vast family of toxaphene congeners.

| Nomenclature System | Designation | Description |

| IUPAC Name | (2S,3S,5S,6S,7S)-2,3,5,6-tetrachloro-4,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane | The full, unambiguous chemical name defining stereochemistry. lgcstandards.com |

| Common Name | This compound | A simplified name indicating chlorine positions on the bornane structure. |

| Parlar Number | Parlar #26 (P26) | A widely used designation for this specific congener, one of the most persistent in the environment. epa.goviarc.fr |

| Andrews-Vetter Code | B8-1413 | A systematic code where "B" stands for the bornane backbone and "8" for the number of chlorine atoms. uni-hohenheim.de |

Isomeric Forms and Diastereomeric Relationships within Octachlorobornanes

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. taylorandfrancis.com The molecular formula for an octachlorobornane is C₁₀H₁₀Cl₈. cymitquimica.comisotope.com Within this formula, a vast number of isomers are possible. These can be broadly categorized as constitutional isomers (differing in atom connectivity) and stereoisomers (same connectivity, different spatial arrangement). youtube.com

The bornane skeleton of toxaphene has multiple chiral centers, leading to a large number of possible stereoisomers. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2ⁿ. youtube.com Octachlorobornanes, including Parlar #26, have several such centers. This results in the potential for many stereoisomers that are not mirror images of each other. These non-mirror-image stereoisomers are known as diastereomers . taylorandfrancis.comyoutube.com

Diastereomers of an octachlorobornane will have different spatial arrangements at one or more, but not all, of their chiral centers. youtube.com Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have distinct physical and chemical properties. taylorandfrancis.com This means they can have different melting points, boiling points, solubilities, and chromatographic retention times. The technical toxaphene mixture is composed of a multitude of these different isomers and their enantiomers. wur.nl

| Isomer Type | Definition | Relevance to Octachlorobornanes |

| Constitutional Isomers | Same molecular formula (C₁₀H₁₀Cl₈), different atom connectivity. | Different octachlorobornanes where chlorine atoms are attached to different carbon positions on the bornane frame. |

| Stereoisomers | Same molecular formula and connectivity, different 3D spatial arrangement. | Includes enantiomers and diastereomers. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | Parlar #26 is chiral and exists as a pair of enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images of each other. youtube.com | Any octachlorobornane stereoisomer that is not the specific enantiomer of Parlar #26 is its diastereomer. youtube.com |

Enantiomeric Properties and Chiral Recognition of this compound

Due to the lack of a plane of symmetry in its three-dimensional structure, this compound (Parlar #26) is a chiral molecule. Chirality means the molecule is not superimposable on its mirror image. The two non-superimposable mirror-image forms are called enantiomers .

While enantiomers have identical physical properties in a non-chiral environment, they can exhibit different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The separation, identification, and quantification of individual enantiomers is known as chiral recognition or enantioselective analysis. For toxaphene congeners like Parlar #26, this is typically achieved using advanced analytical techniques such as multidimensional gas chromatography (MDGC) coupled with chiral stationary phases. These specialized chromatographic columns can differentiate between the enantiomers, allowing for the determination of their relative proportions, often expressed as an enantiomeric ratio (ER).

Synthetic Pathways and Formation Mechanisms of Chlorobornanes

Challenges in Direct Synthesis of Individual Chlorobornane Congeners

The direct, targeted synthesis of individual chlorobornane congeners, such as 2,3,5,6,8,8,10,10-octachlorobornane, is widely considered to be not feasible. researchgate.netresearchgate.net This difficulty stems from several key factors:

Stereochemical Complexity: The bornane skeleton has multiple chiral centers. Theoretically, there are 32,767 possible chlorinated bornanes, with 16,128 existing as pairs of enantiomers and only 511 being achiral. researchgate.net Achieving a specific stereochemistry at each of these centers through a controlled synthetic route is an immense challenge.

Lack of Selectivity in Chlorination: The free-radical chlorination process, which is central to the formation of these compounds, is inherently non-selective. It is difficult to control the degree and position of chlorine substitution on the bornane ring, leading to a complex mixture of congeners with varying numbers and arrangements of chlorine atoms.

Rearrangements: The synthesis is further complicated by rearrangements of the carbon skeleton, such as the Wagner-Meerwein rearrangement, which can occur during the reaction, leading to a variety of structural isomers. researchgate.netoup.com

These challenges mean that obtaining pure individual congeners for research and as analytical standards relies on isolation from technical mixtures or complex multi-step partial syntheses, rather than direct synthesis.

Mechanisms of Formation during Chlorination of Camphene (B42988) to Technical Toxaphene (B166800)

Technical toxaphene is produced through the photochlorination of camphene, a bicyclic monoterpene. oup.com The process is a free-radical chain reaction initiated by ultraviolet (UV) light, which generates chlorine radicals. These highly reactive radicals then participate in a series of propagation steps, leading to the substitution of hydrogen atoms on the camphene molecule with chlorine.

A critical step in the formation of the characteristic polychlorinated bornane skeleton of most toxaphene congeners is the Wagner-Meerwein rearrangement . researchgate.netoup.comsioc-journal.cn This carbocation 1,2-rearrangement reaction is fundamental to the transformation of the camphene framework into the bornane framework. wikipedia.org The reaction proceeds through the formation of a carbocation intermediate, which can then undergo a shift of a hydrogen, alkyl, or aryl group to a neighboring carbon atom. wikipedia.org In the context of toxaphene synthesis, this rearrangement is responsible for converting the camphene structure to the more stable bornane skeleton, which is then further chlorinated.

Laboratory-Scale Preparation of Specific Bornane Congeners for Research Purposes

Due to the impossibility of direct synthesis, laboratory-scale preparation of specific chlorobornane congeners for research purposes typically involves the isolation of a less complex mixture of chlorinated terpenes followed by further separation and purification, or a multi-step synthetic approach starting from a specific precursor.

One approach involves modeling the industrial production process on a smaller, more controlled scale. For instance, researchers have used sulfuryl chloride as a chlorinating agent to control the degree of chlorination of camphene by adjusting reaction times and concentrations. oup.com This allows for the preparation of "tailor-made" toxaphene mixtures with lower or higher chlorine content. oup.com

Another strategy involves starting with a precursor that already has some of the desired structural features. For example, to synthesize specific heptachloro- and octachlorobornanes, researchers have started with the reduction of a known toxaphene component, 2,2,5-endo,6-exo,8,9,10-heptachlorobornane (B3328754) (Parlar No. 32), which was itself isolated from the chlorination products of (+)-camphene. nih.gov The resulting hexachlorobornane was then further chlorinated to yield a mixture from which the desired congeners could be isolated. nih.gov

Specifically, the synthesis of the octachlorobornane congener, 2-endo,3-exo,5-endo,6-exo,8,9,9,10-octachlorobornane (B8-1412), was achieved by isolating it from the product mixture obtained by the chlorination of 2-exo,3-endo,6-endo,8,9,9,10-heptachlorobornane. nih.gov

These laboratory methods are often complex, low-yielding, and require extensive chromatographic purification to isolate the pure congeners needed for toxicological testing and as analytical standards.

Environmental Occurrence and Distributional Patterns of 2,3,5,6,8,8,10,10 Octachlorobornane

Atmospheric Presence and Transport Mechanisms of 2,3,5,6,8,8,10,10-Octachlorobornane

The physicochemical properties of this compound, particularly its semi-volatile nature, facilitate its entry into the atmosphere and subsequent long-range transport. wur.nlthermofisher.com This process is a primary mechanism for its global distribution, leading to its detection in regions far from its original points of application, such as the Arctic. wur.nlresearchgate.net

Atmospheric transport of this compound is influenced by partitioning between the gas and particulate phases. While in the atmosphere, it can be transported over vast distances before being deposited back to terrestrial and aquatic surfaces through wet and dry deposition. cdc.gov Studies modeling the long-range atmospheric transport of toxaphene (B166800) congeners have included Parlar 26 to predict its concentrations in remote areas like the Barents Sea. researchgate.net

Research conducted in the southern United States investigated the volatilization of toxaphene residues from agricultural soils, providing insight into the initial step of atmospheric transport. Air samples collected above contaminated soil showed concentrations of total toxaphene up to 42 ng/m³. nih.gov Chromatographic analysis of these air and soil samples revealed an altered profile compared to technical toxaphene, with a relative enrichment of more recalcitrant congeners like B8-1413. nih.gov

A study on the temporal trends of Persistent Organic Pollutants (POPs) in the Arctic atmosphere observed a slight increase in the air concentration of Parlar 26 (in combination with Parlar 50) from 2000 to 2004, followed by a continuous decline. unit.no

Aquatic Environmental Distribution in Water Columns and Sediments

In aquatic ecosystems, this compound is frequently detected in various compartments, including the water column, sediments, and biota. researchgate.netresearchgate.net Its hydrophobic nature leads to strong adsorption to suspended particles and sediments. cdc.gov

While specific concentrations in the water column are not extensively documented in the readily available literature, its presence has been confirmed. For instance, B8-1413 and another congener, B9-1679, were measured in water and could account for up to 1.5% of the total toxaphene. researchgate.net

Sediments often act as a significant sink for this compound. A study of estuarine sediments impacted by a former toxaphene production facility found that B8-1413 was one of the prominent chlorobornanes present. oup.com The concentrations of selected prominent congeners, including B8-1413, in these sediments ranged from less than 1 ng/g to 1,400 ng/g on a dry weight basis. oup.com The hierarchy of congener abundance in these sediments was generally B6-923 ~ B7-1001 > B8-2229 > B8-1414/1945 > B8-1413 > B9-1679. oup.com

The following table presents data on the concentration of this compound (B8-1413) in estuarine sediments from a contaminated coastal wetland.

Table 1: Concentration of this compound (B8-1413) in Estuarine Sediments

| Station Location | Concentration (ng/g dry weight) |

| Discharge Canal | 1.3 |

| Back River | <1 |

| Estuary Mouth | <1 |

Data sourced from Maruya et al. (2005). oup.com

Terrestrial Occurrence in Soils and Underlying Matrices

In the terrestrial environment, soils that have been historically treated with toxaphene serve as a long-term reservoir for this compound. Its strong adsorption to soil organic matter contributes to its persistence in this matrix. cdc.gov

A study investigating toxaphene residues in agricultural soils in the southern United States found that total toxaphene concentrations ranged from less than 3 to 6,500 ng/g dry weight. nih.gov The analysis of these soils showed a depletion of more labile toxaphene components and a relative enrichment of more persistent congeners, including B8-1413. nih.gov This indicates that while degradation and volatilization occur, this compound is among the more recalcitrant components in soil environments. nih.gov

The detection limits for analyzing Parlar 26 in soil have been reported to be as low as 0.6 pg/g using comprehensive two-dimensional gas chromatography-tandem mass spectrometry, allowing for the quantification of trace amounts in environmental samples. ebi.ac.uk

The table below summarizes findings on the concentration of total toxaphene in agricultural soils from the southern United States, where this compound (B8-1413) was identified as a recalcitrant congener.

Table 2: Total Toxaphene Concentrations in Agricultural Soils

| Location | Concentration Range (ng/g dry weight) |

| Southern United States Farms | <3 - 6,500 |

Data sourced from Bidleman et al. (2004). nih.gov

Spatial and Temporal Trends of this compound in Global Ecosystems

The global distribution of this compound is characterized by its presence in both historically contaminated areas and remote ecosystems, a testament to its long-range atmospheric transport. wur.nl Spatially, higher concentrations are generally found closer to former usage areas, such as agricultural regions in the southern United States. nih.govpsu.edu However, significant levels are also detected in Arctic regions. ratcatinc.com For example, Parlar 26 (T2) and Parlar 50 (T12) are noted as the most prominent organochlorine chemicals in white whales from certain areas of the Arctic. ratcatinc.com

Temporal trend studies have shown varying patterns for this compound. In the Canadian Arctic, an analysis of organochlorine compounds in the blubber of adult ringed seals included the sum of toxaphene congeners Parlar 26, 50, and 62. researchgate.net A study monitoring POPs in Arctic air from 2000 to 2012 observed a slight increase in Parlar 26 concentrations between 2000 and 2004, followed by a continuous decline, with a calculated atmospheric half-life of 5.3 years for the period after its inclusion in the Stockholm Convention. unit.no

In a European context, a study of lipophilic organic contaminants in blue mussels from 1994 to 2021 reported a decreasing temporal trend for Parlar 26, with a median annual change of -5%. diva-portal.org This suggests that regulatory measures and the cessation of its use have led to a gradual decrease in its environmental concentrations in some monitored species.

The following table provides a summary of observed temporal trends for this compound (Parlar 26) in different environmental matrices and locations.

Table 3: Temporal Trends of this compound (Parlar 26)

| Location/Matrix | Period | Observed Trend | Annual Change |

| Arctic Air | 2000-2012 | Slight increase (2000-2004), then continuous decline | - |

| Blue Mussel (Europe) | 1994-2021 | Decreasing | -5% |

Data sourced from Hung et al. (2016) and Bignert et al. (2023). unit.nodiva-portal.org

Environmental Fate and Transformation Pathways of 2,3,5,6,8,8,10,10 Octachlorobornane

Environmental Persistence and Chemical Stability of 2,3,5,6,8,8,10,10-Octachlorobornane

This compound is a component of the toxaphene (B166800) mixture, which is known for its persistence in the environment. marine.ienih.gov The stability of individual toxaphene congeners, including this octachlorobornane, is influenced by their specific chlorine substitution patterns. researchgate.net For instance, congeners with a single chlorine atom on each secondary ring carbon in an alternating endo-exo arrangement, such as 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane (also known as Parlar No. 26), have been found to be exceptionally stable. marine.ie This structural feature contributes to their resistance to degradation. marine.ie

Biotic Degradation Mechanisms

The breakdown of this compound by living organisms is a slow process that varies significantly with environmental conditions, particularly the presence or absence of oxygen.

Microbial Reductive Dechlorination in Anaerobic Environments

Under anaerobic conditions, such as those found in sediments and certain soils, microbial reductive dechlorination is a key degradation pathway for chlorinated compounds like toxaphene congeners. oup.comclu-in.org This process involves microorganisms using the chlorinated compounds as electron acceptors, leading to the removal of chlorine atoms. clu-in.org Studies on toxaphene mixtures in anaerobic estuarine sediments have shown a shift towards less chlorinated compounds over time, indicating that reductive dechlorination is occurring. oup.com

The susceptibility of a toxaphene congener to reductive dechlorination is highly dependent on its structure. researchgate.net Congeners with geminal chlorine atoms (two chlorine atoms on the same carbon) are more readily dechlorinated. researchgate.net In contrast, congeners like 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane, which have a more stable arrangement of chlorine atoms, are more resistant to this process. marine.ieresearchgate.net The anaerobic bacterium Dehalospirillum multivorans has been shown to transform technical toxaphene, with reductive dechlorination at geminal chlorine atoms being the primary transformation pathway. researchgate.net

Aerobic Biodegradation Processes

In the presence of oxygen, the biodegradation of highly chlorinated compounds like this compound is generally limited. cdc.govnih.govnih.gov Toxaphene as a mixture is considered resistant to biological transformation in aerobic surface waters. cdc.gov While aerobic microorganisms can degrade a wide range of organic pollutants, the high chlorine content and specific stereochemistry of many toxaphene congeners make them recalcitrant to aerobic breakdown. researchgate.net

Dehydrochlorination Pathways

Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons, is another potential transformation pathway for chlorinated hydrocarbons. researchgate.netepa.gov This process can be either biotic or abiotic. In the context of toxaphene, dehydrochlorination can lead to the formation of unsaturated chlorobornenes and chlorobornadienes. researchgate.netepa.gov For instance, the dehydrochlorination of a heptachlorobornane (B13840218) has been shown to yield a heptachlorobornene and a hexachlorobornadiene. researchgate.net The specific conditions that favor the dehydrochlorination of this compound in the environment are not well-documented in the available literature.

Abiotic Transformation Mechanisms

Abiotic processes, particularly those driven by sunlight, can also contribute to the transformation of this compound in the environment.

Photochemical Degradation (Photolysis and Photooxidation)

Some toxaphene congeners, particularly those with specific alternating chlorine substitutions like 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane, have been found to be extremely photostable. marine.ie In contrast, other congeners, especially those with two geminal dichloro groups, one of which is at the C10 position, are considered more susceptible to photodegradation. researchgate.net The irradiation of certain decachlorobornane congeners at 254 nm has been shown to lead to the elimination of chlorine and the formation of octachlorobornene products. researchgate.net

Table of Research Findings on the Degradation of Toxaphene Congeners

| Degradation Pathway | Compound/Mixture | Key Findings |

| Environmental Persistence | Toxaphene Mixture | Resistant to transformation in aerobic surface waters; soil half-life can be up to 14 years. cdc.gov |

| Reductive Dechlorination | Technical Toxaphene | Transformed by Dehalospirillum multivorans via reductive dechlorination of geminal chlorine atoms. researchgate.net |

| Photochemical Degradation | 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane | Found to be extremely photostable. marine.ie |

| Photochemical Degradation | Decachlorobornane | Irradiation at 254 nm can lead to the formation of octachlorobornene. researchgate.net |

Hydrolytic Stability under Environmental Conditions

The environmental fate of a chemical compound is significantly influenced by its susceptibility to hydrolysis, a chemical reaction with water that can lead to its degradation. In the case of toxaphene and its individual congeners, hydrolysis is generally not a significant degradation pathway under typical environmental conditions. wur.nlnih.gov

Research indicates that toxaphene as a mixture is remarkably resistant to hydrolysis. wur.nl An estimated hydrolytic half-life of greater than 10 years has been reported for toxaphene in water at a pH range of 5 to 8. ca.gov This inherent stability is attributed to the chemical structure of its components, which lack functional groups that are easily hydrolyzed. nih.gov

Table 1: Hydrolytic Stability of Toxaphene

| Parameter | Value | pH Range | Reference |

|---|---|---|---|

| Hydrolytic Half-life | > 10 years | 5-8 | ca.gov |

| Rate of Hydrolysis | Negligible | Not specified | wur.nl |

Alterations in Congener Profiles due to Environmental Weathering

Technical toxaphene, the form originally used as a pesticide, is a complex mixture of hundreds of different chlorinated bornanes and related compounds. researchgate.net Once released into the environment, this mixture undergoes "weathering," a process driven by various biotic and abiotic factors that alter its original composition. cdc.govnih.gov These processes include atmospheric transport, photolysis, and biotic degradation, with each congener behaving differently based on its unique physical and chemical properties. nih.govcdc.gov

Environmental weathering leads to a significant shift in the congener profile, where more volatile or degradable compounds are depleted, and persistent congeners become relatively enriched. cdc.govshimadzu.com The compound this compound, also known by its Parlar number 26 (P-26), is consistently identified as one of the most persistent and bioaccumulative congeners. researchgate.netcdc.govnih.gov

Due to its recalcitrance, the relative abundance of this compound is often magnified in environmental and biological samples compared to its proportion in the original technical toxaphene mixture. researchgate.net It is a prominent congener found in various matrices, including air, sediment, and biota such as fish, marine mammals, and birds. cdc.govpsu.edunist.gov For instance, along with a few other congeners, it can be considered an indicator congener because it frequently constitutes a major part of the toxaphene residues found in aquatic organisms. wur.nl The process of reductive dechlorination in anaerobic sediments can transform higher chlorinated toxaphene components into metabolites, but certain structures like this compound persist. oup.com This enrichment in weathered toxaphene profiles highlights its stability and potential for long-term environmental impact.

Table 2: Relative Abundance of this compound (Parlar 26) in Various Matrices

| Matrix | Status | Reference |

|---|---|---|

| Air | Major congener reported in air samples | nist.gov |

| Human Serum & Breast Milk | One of the congeners comprising most of the total toxaphene body burden | cdc.govcdc.gov |

| Aquatic Biota | Generally a major part of toxaphene residues | wur.nl |

| Fish & Marine Mammals | Persistent congener | cdc.govcdc.gov |

| Estuarine Sediments | Prominent congener present | psu.eduoup.com |

Bioaccumulation and Biotransformation of 2,3,5,6,8,8,10,10 Octachlorobornane in Non Human Organisms

Bioaccumulation Potential in Aquatic Biota (e.g., Fish, Invertebrates)

2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane (Parlar #26) is recognized as a key indicator congener for toxaphene (B166800) contamination because it is frequently a major component of the toxaphene residues found in aquatic biota. wur.nl The high bioaccumulation potential of toxaphene, the complex mixture to which this compound belongs, is well-documented. wur.nl Experimental bioconcentration factors (BCFs), which measure the accumulation of a chemical from water into an organism, for the toxaphene mixture are high, ranging from 3,100 to 2,000,000 in various aquatic species. wur.nl

The bioaccumulation potential is linked to the compound's hydrophobicity, often estimated by the octanol-water partition coefficient (log Kₒw). For many organic compounds, a higher log Kₒw value corresponds to a greater potential for bioaccumulation. While specific BCF values for Parlar #26 are not always singled out from the total toxaphene mixture in studies, its consistent presence at high relative abundances in contaminated organisms points to its significant bioaccumulative nature. epa.govresearchgate.net

Interactive Table: Reported Bioconcentration Factors (BCFs) for Technical Toxaphene in Aquatic Organisms

| Species | Common Name | BCF Value | Tissue |

| Crassostrea virginica | Eastern Oyster | 13,350 (average) | Edible Tissue |

| Cyprinodon variegatus | Sheepshead Minnow | 9,380 - 70,140 | Whole Body |

| Fundulus similis | Longnose Killifish | 4,200 - 60,000 | Whole Body |

| Salvelinus namaycush | Lake Trout | Log BAF*: 4.54 - 9.7 | Not Specified |

| Note: BAF (Bioaccumulation Factor) accounts for uptake from all environmental sources, including food, while BCF primarily measures uptake from water. Data represents the general toxaphene mixture. |

Biomagnification in Food Webs and Higher Trophic Levels (e.g., Marine Mammals, Avian Species)

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Parlar #26 exhibits significant biomagnification. cdc.gov It is one of the most persistent and abundant toxaphene congeners found in higher trophic level animals, including marine mammals and birds. epa.govresearchgate.net

Studies of various food webs have shown that Parlar #26, along with another persistent congener, Parlar #50, can constitute a large percentage of the total toxaphene congeners isolated from marine mammals. researchgate.net For instance, in seals from the Southern Hemisphere, the octachlorobornane Parlar #26 is often detected at higher concentrations than other congeners. researchgate.net It has been identified as a major congener in the blubber of Weddell seals, contributing significantly to the total toxaphene burden. researchgate.net

This compound has also been detected in the tissues of top predators in the Arctic. It has been quantified in the liver of Arctic foxes (Alopex lagopus) and in the adipose tissue and liver of polar bears (Ursus maritimus), demonstrating its transport and accumulation in both marine and terrestrial food webs connected to the marine environment. researchgate.net In albatross species, Parlar #26 and Parlar #50 together comprised about 38% of the total toxaphene measured. researchgate.net

Enantioselective Biotransformation and Enantiomer Ratios in Biological Samples

2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane is a chiral compound, meaning it exists in two non-superimposable mirror-image forms called enantiomers. The ratio of these enantiomers (Enantiomer Ratio, ER) can indicate whether biological processes are selectively metabolizing one form over the other.

In abiotic environments like contaminated sediments, several toxaphene congeners, including Parlar #26, have been found to have a racemic composition (ER ≈ 1.0), which suggests a lack of enantioselective degradation. oup.com

However, in biological samples, there is clear evidence of enantioselective biotransformation. oup.com In studies of Arctic fauna, the enantiomeric ratios of Parlar #26 in the liver of Arctic foxes and the tissues of a polar bear were found to be greater than 1, indicating a preferential metabolism or excretion of one enantiomer over the other. researchgate.net This enantioselective processing demonstrates that organisms' metabolic systems can distinguish between the two forms of the molecule, leading to an enrichment of the more resistant enantiomer in the tissues.

Metabolic Pathways and Enzymatic Involvement in Non-Human Species

The biotransformation of 2,3,5,6,8,8,10,10-Octachlorobornane in organisms involves several metabolic pathways, primarily aimed at detoxification and excretion.

The cytochrome P450 (CYP) monooxygenase system is a primary driver of Phase I metabolism for a vast range of foreign compounds (xenobiotics) in animals. nih.govnih.gov These enzymes typically introduce or expose functional groups, making the compounds more water-soluble and easier to excrete. While direct studies pinpointing the specific CYP isozymes responsible for metabolizing Parlar #26 are limited, the metabolism of other toxaphene components and similar chlorinated pesticides is known to be mediated by the CYP system in insects, fish, and mammals. vu.nlrsc.org It is widely inferred that oxidative metabolism via CYP enzymes is a potential, albeit likely slow, transformation pathway for persistent congeners like Parlar #26. The extreme persistence of this congener suggests it is a poor substrate for these enzymes. epa.gov

Reductive dechlorination is a key transformation process for toxaphene congeners, particularly under anaerobic (low-oxygen) conditions found in sediments and potentially within the gut of organisms. cdc.govvu.nl This process involves the removal of chlorine atoms, which typically reduces the toxicity and lipophilicity of the molecule.

However, the specific structure of 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane makes it particularly resistant to this form of degradation compared to many other toxaphene congeners. epa.govmarine.ie Congeners that have geminal chlorine atoms (two chlorines on the same carbon) are more susceptible to reductive dechlorination. marine.ie Parlar #26 lacks geminal chlorines on its six-membered ring and possesses an alternating (endo, exo) chlorine substitution pattern, which contributes to its chemical stability and thus its persistence and enrichment in biota. epa.govoup.com While it is a product of dechlorination from more highly chlorinated nona- and decachlorobornanes, its own dechlorination is a much slower process.

The metabolic profile of toxaphene in biota is often characterized by a shift away from the pattern seen in the technical mixture, with an enrichment of persistent congeners and their metabolites. The primary metabolic pathway for toxaphene congeners is dechlorination. researchgate.net

For example, feeding studies in zebrafish and Atlantic salmon have demonstrated the in vivo dechlorination of the nona-chlorinated congener Parlar #62 into the octa-chlorinated congener Parlar #44. researchgate.net While Parlar #26 is highly persistent, it is itself a potential metabolite of higher chlorinated bornanes. In environmental samples, Parlar #26 is often found alongside 2-exo,3-endo,6-exo,8,9,10-hexachlorobornane (Hx-Sed) and 2-endo,3-exo,5-endo,6-exo,8,9,10-heptachlorobornane (Hp-Sed), which are known reductive dechlorination products of major components of technical toxaphene. oup.com The presence of these compounds together highlights the ongoing process of environmental weathering and metabolic transformation that alters the composition of toxaphene residues over time. oup.com

Advanced Analytical Methodologies for 2,3,5,6,8,8,10,10 Octachlorobornane Research

Chromatographic Techniques for Separation and Quantification

Chromatographic separation is a cornerstone of analyzing complex mixtures like toxaphene (B166800). High-resolution gas chromatography, particularly with specialized capillary columns, is essential for isolating 2,3,5,6,8,8,10,10-octachlorobornane from other co-eluting congeners. Furthermore, the chiral nature of this compound necessitates the use of enantioselective chromatography to study its stereoisomeric distribution in the environment.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) is a fundamental technique for the separation of individual toxaphene congeners from the complex technical mixture. sccwrp.org The effectiveness of HRGC lies in the use of long, narrow-bore capillary columns coated with a thin film of a stationary phase, which provides a large number of theoretical plates for enhanced separation efficiency. drawellanalytical.com For the analysis of this compound, various stationary phases have been employed to optimize its separation from other isomers and congeners.

The selection of the stationary phase is critical, with nonpolar and semi-polar phases being commonly used. Phenyl-methylpolysiloxane stationary phases, such as those with a 5% phenyl substitution (e.g., DB-5 type), are frequently utilized. researchgate.netnih.gov More polar phases, for instance, a 50% phenyl-substituted methylpolysiloxane, have also been used in comprehensive analytical setups. nist.gov Despite the high resolving power of these columns, the sheer number of components in technical toxaphene and its weathered residues in environmental samples means that co-elution can still occur. researchgate.net Therefore, HRGC is almost always coupled with a highly selective detector, such as a mass spectrometer, to ensure accurate identification and quantification of this compound. The optimization of the temperature program is also a critical parameter that can be manipulated to improve the separation of target analytes. chromatographyonline.com

Table 1: Examples of HRGC Columns Used in the Analysis of this compound

| Column Type | Stationary Phase | Dimensions | Application Note |

| DB-5MS | 5% Phenyl-methylpolysiloxane | 30 m x 0.25 mm i.d., 0.1 µm film thickness | General purpose column for toxaphene congener analysis. researchgate.net |

| DB-XLB | Proprietary relatively nonpolar phase | 60 m x 0.25 mm i.d., 0.25 µm film thickness | Used for the analysis of chlorinated compounds in urban dust standard reference materials. nist.gov |

| 50% Phenyl-substituted methylpolysiloxane | 50% Phenyl-methylpolysiloxane | 60 m x 0.25 mm i.d., 0.25 µm film thickness | Employed in the analysis of chlorinated pesticides in standard reference materials. nist.gov |

| HT8-PCB | - | 60 m x 0.25 mm i.d. | Utilized in HRGC/HRMS-ECNI analysis of toxaphene congeners. researchgate.net |

Enantioselective Gas Chromatography with Chiral Stationary Phases

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In the environment, biological processes can lead to enantioselective enrichment or depletion, making the determination of enantiomer ratios (ERs) a valuable tool for understanding the fate and biotransformation of this compound. nih.gov Enantioselective gas chromatography is the primary technique used to separate these enantiomers, employing a chiral stationary phase (CSP). researchgate.net

The most successful CSPs for the analysis of chiral organochlorine compounds, including this compound, are based on derivatized cyclodextrins. nih.gov These cyclodextrin (B1172386) derivatives are coated onto capillary columns and create a chiral environment where the enantiomers can interact differently, leading to their separation. gcms.cz Permethylated β-cyclodextrin (β-PMCD) has been shown to resolve the enantiomers of some octachlorobornanes. nih.gov Another commonly used CSP is based on heptakis-(2,3,6-O-tert-butyldimethylsilyl)-β-cyclodextrin. researchgate.net Research has shown that for this compound (Parlar #26), the enantiomer ratios in biota, such as in seal brain tissue, are often found to be close to racemic (ER ≈ 1), suggesting limited enantioselective metabolism for this specific congener in some species. nih.govresearchgate.net

Table 2: Chiral Stationary Phases for the Enantioselective Analysis of this compound

| Chiral Stationary Phase | Base | Key Findings for this compound |

| Permethylated β-cyclodextrin (β-PMCD) | β-cyclodextrin | Capable of resolving several pairs of toxaphene enantiomers. nih.gov |

| tert-Butyldimethylsilylated β-cyclodextrin (β-BSCD) | β-cyclodextrin | Did not resolve the enantiomers of this compound (B8-1413 or P-26). nih.gov |

| Heptakis-(2,3,6-O-tert-butyldimethylsilyl)-β-cyclodextrin | β-cyclodextrin | Used in heart-cut multidimensional GC for determining enantiomer ratios. Enantiomer ratios for #26 were found to be close to 1 in human milk samples. researchgate.net |

Mass Spectrometric Techniques for Identification and Elucidation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing the high degree of selectivity and sensitivity required for its detection in complex samples. Various MS techniques are employed, each with its own advantages for either qualitative identification, structural elucidation, or precise quantification.

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS)

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS), often operated in the electron capture mode (ECNI-MS), is a highly sensitive and selective ionization technique for electrophilic compounds like polychlorinated bornanes. epa.gov This makes it particularly well-suited for the analysis of this compound. The principle of NICI-MS involves the use of a reagent gas, such as methane, which is ionized by a beam of electrons. The resulting low-energy thermal electrons are then captured by the analyte molecules, which have a high electron affinity due to the presence of multiple chlorine atoms. epa.gov

This process, known as electron capture, is a soft ionization technique that results in the formation of molecular anions or fragment ions with minimal fragmentation. For this compound, the mass spectra are often characterized by a prominent [M-Cl]⁻ ion (the molecular ion minus a chlorine atom). nih.gov This high selectivity towards chlorinated compounds significantly reduces matrix interference, allowing for the detection of trace levels of the analyte in complex environmental and biological extracts. The United States Environmental Protection Agency (EPA) Method 8276 specifically outlines the use of GC/NICI-MS for the determination of toxaphene and its congeners. epa.gov

High-Resolution Mass Spectrometry (HRMS) with Electron Capture Negative Ionization (ECNI)

Combining High-Resolution Mass Spectrometry (HRMS) with ECNI provides a powerful tool for the unambiguous identification and quantification of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This allows for the determination of the elemental composition of an ion, which is crucial for distinguishing between isobaric interferences—different compounds that have the same nominal mass. drawellanalytical.com

When coupled with ECNI, HRMS allows for the selective ionization of chlorinated compounds and the subsequent high-accuracy mass measurement of the resulting ions. diva-portal.org This is particularly important in toxaphene analysis, where co-elution of different congeners or other organochlorine compounds is common. researchgate.net By monitoring the exact mass of the characteristic ions of this compound, analysts can achieve a very high degree of confidence in their results. A mass resolution of greater than 10,000 is often employed for this purpose. researchgate.net

Table 3: Instrumental Parameters for HRGC/ECNI-HRMS Analysis of this compound

| Parameter | Setting | Reference |

| Mass Spectrometer | High-resolution magnetic sector or time-of-flight | diva-portal.org |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) | researchgate.netdiva-portal.org |

| Mass Resolution | > 10,000 (10% valley) | researchgate.net |

| Ion Source Temperature | ~100-140 °C | norman-network.netepa.gov |

| Reagent Gas | Methane | diva-portal.org |

| Detection Mode | Selected Ion Monitoring (SIM) of exact masses | epa.gov |

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered the "gold standard" for quantitative analysis due to its high accuracy and precision. epa.gov The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte to the sample prior to extraction and analysis. For this compound, this would typically be a ¹³C-labeled analogue.

This isotopically labeled internal standard behaves almost identically to the native analyte throughout the sample preparation and analysis process. epa.gov Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. The quantification is then based on the measurement of the ratio of the signal from the native analyte to that of the isotopically labeled standard by mass spectrometry. nih.gov This ratio is unaffected by variations in sample recovery, making the method extremely robust. IDMS has been successfully applied to the quantification of this compound in human milk and serum, demonstrating its utility for accurate measurements in complex biological matrices. nih.gov The use of IDMS compensates for matrix effects and variations in instrument response, leading to highly reliable quantitative data. researchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., ¹H-NMR Spectroscopy)

The unequivocal structural determination of individual toxaphene congeners is a significant analytical challenge due to the vast number of stereoisomers. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, has been a pivotal tool in this endeavor.

The structure of 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane, also known as Parlar #26 or TOX8, was definitively established using 500 MHz ¹H-NMR spectroscopy. researchgate.net This powerful, non-destructive technique provides detailed information about the chemical environment of hydrogen atoms within a molecule. vanderbilt.edulibretexts.org The chemical shifts (δ), coupling constants (J), and nuclear Overhauser effect (NOE) data obtained from ¹H-NMR experiments are critical for determining the precise spatial arrangement of atoms. researchgate.net

For TOX8, the analysis of the ¹H-NMR spectrum, including NOE experiments which reveal through-space proximity of protons, was found to be in agreement with energy-minimized structures calculated using semiempirical methods (AM1 and PM3-MNDO). researchgate.net This correlation between experimental NMR data and theoretical calculations provides a high degree of confidence in the assigned structure. The chemical shifts are influenced by the surrounding functional groups, with electronegative atoms like chlorine causing a downfield shift. libretexts.org In complex molecules like octachlorobornane, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to assign all proton and carbon signals unambiguously. researchgate.net

| Parameter | Description | Relevance for 2,3,5,6,8,8,10-Octachlorobornane |

| Chemical Shift (δ) | The resonant frequency of a nucleus relative to a standard (e.g., TMS), expressed in ppm. libretexts.org | Provides information on the electronic environment of each proton, influenced by the numerous chlorine atoms. libretexts.org |

| Spin-Spin Coupling | The interaction between neighboring nuclear spins, resulting in the splitting of NMR signals. | Helps to determine the connectivity of protons within the bornane skeleton. |

| Nuclear Overhauser Effect (NOE) | The transfer of nuclear spin polarization from one nucleus to another through space. | Provides crucial information on the stereochemistry and the 3D arrangement of the protons, confirming the endo/exo configuration of substituents. researchgate.net |

Development and Application of Certified Reference Materials and Labeled Standards

The accuracy and reliability of quantitative analysis for 2,3,5,6,8,8,10-octachlorobornane heavily depend on the availability and use of high-purity Certified Reference Materials (CRMs) and isotopically labeled standards. bam.de CRMs are materials with one or more sufficiently homogeneous and well-established property values that can be used for calibrating apparatus, assessing a measurement method, or for assigning values to materials. bam.de

Several commercial suppliers offer certified solutions of 2-endo,3-exo,5-endo,6-exo,8,8,10,10-octachlorobornane (Parlar #26). labmix24.comlgcstandards.com These standards are essential for instrument calibration and ensuring the traceability of measurement results. For instance, the National Institute of Standards and Technology (NIST) has developed Standard Reference Materials (SRMs), such as SRM 1945 (Organics in Whale Blubber), which contain certified mass fraction values for specific toxaphene congeners, including Parlar #26. labmix24.com In SRM 1945, the mass fraction of 2-endo, 3-exo, 5-endo, 6-exo, 8,8,10,10-octachlorobornane is certified at 41.8 ± 2.8 µg/kg. labmix24.com Another example is SRM 3067, a solution of technical toxaphene intended for calibrating chromatographic instrumentation. nist.gov

Isotopically labeled standards, particularly ¹³C-labeled analogues, are the gold standard for quantification in mass spectrometry-based methods. nilu.no These standards are added to the sample at the beginning of the analytical procedure and behave almost identically to the native analyte during extraction, cleanup, and chromatographic separation. By using a labeled standard as an internal standard, analysts can accurately correct for any analyte loss during sample preparation and for variations in instrument response. Cambridge Isotope Laboratories (CIL) is a key manufacturer of ¹³C-labeled compounds for use in environmental analysis. labmix24.comnilu.no The use of ¹³C-labeled internal standards, such as ¹³C-labeled trans-chlordane, has been documented in the analysis of toxaphene congeners in SRMs. nist.gov

| Standard Type | Example | Supplier/Source | Application |

| Certified Reference Material (Solution) | Parlar 26 (10 µg/mL in Nonane) | LGC Standards, CIL | Instrument calibration, method validation. labmix24.comlgcstandards.com |

| Certified Reference Material (Matrix) | SRM 1945 Whale Blubber | NIST | Quality control, method validation for biota samples. labmix24.com |

| Certified Reference Material (Solution) | SRM 3067 Technical Toxaphene in Methanol | NIST | Calibration of instruments for toxaphene analysis. nist.gov |

| Isotopically Labeled Standard | ¹³C-labeled standards | Cambridge Isotope Laboratories (CIL) | Internal standard for quantification by isotope dilution mass spectrometry. labmix24.comnilu.no |

Sample Preparation and Extraction Protocols for Diverse Environmental and Biota Matrices

The effective extraction and cleanup of this compound from complex matrices like environmental solids and biological tissues is a critical and often challenging step prior to instrumental analysis. researchgate.net The choice of method depends on the matrix type, the concentration of the analyte, and the required detection limits.

For biota samples, a common approach involves homogenization followed by solvent extraction. In a study of a freshwater food web, biological samples (1 to 15 g) were homogenized with a tenfold excess of pre-treated sodium sulfate. nilu.no The lipophilic compounds, including chlorobornanes, were then eluted from a glass column using cyclohexane. nilu.no This initial extract typically requires further cleanup to remove interfering co-extracted substances like lipids.

For more complex matrices like marine mammal blubber, more rigorous extraction and cleanup techniques are employed. Methods used for the analysis of NIST SRM 1945 (Whale Blubber) include Pressurized Fluid Extraction (PFE) and Soxhlet extraction, both using dichloromethane (B109758) (DCM) as the solvent. labmix24.com Following extraction, cleanup is essential to remove high molecular mass compounds, primarily lipids. This is often achieved using Size-Exclusion Chromatography (SEC) with a divinylbenzene-polystyrene column. labmix24.com The extract may be further fractionated on a semi-preparative aminopropylsilane (B1237648) column to isolate fractions containing the compounds of interest. labmix24.com

The table below summarizes extraction and cleanup protocols used for the analysis of this compound in different matrices.

| Matrix | Extraction Method | Solvent | Cleanup Technique(s) | Reference |

| Biota (Freshwater Food Web) | Column Extraction | Cyclohexane | Not specified in detail, but implied for lipophilic compounds. | nilu.no |

| Whale Blubber (SRM 1945) | Pressurized Fluid Extraction (PFE) | Dichloromethane (DCM) | Size-Exclusion Chromatography (SEC), Aminopropylsilane Column Fractionation | labmix24.com |

| Whale Blubber (SRM 1945) | Soxhlet Extraction (~20 h) | Dichloromethane (DCM) | Size-Exclusion Chromatography (SEC), Aminopropylsilane Column Fractionation | labmix24.com |

| Cod Liver Oil (SRM 1588) | Not specified | Not specified | Not specified | psu.edu |

| Bird Livers | Not specified | Not specified | Not specified | psu.edu |

After extraction and cleanup, the samples are typically analyzed using gas chromatography coupled with mass spectrometric detection (GC-MS), often in the electron-capture negative ionization (ECNI) mode, which provides high sensitivity for halogenated compounds. labmix24.comnist.gov

Structure Environmental Reactivity Relationships of 2,3,5,6,8,8,10,10 Octachlorobornane

Influence of Chlorine Substitution Patterns on Environmental Stability and Degradation Rates

The stability of polychlorinated bornanes is heavily dependent on the pattern of chlorine substitution on the bornane ring structure. Research has shown that both the number of chlorine atoms and their specific locations influence the molecule's susceptibility to degradation. Generally, the rate of reductive dechlorination, a key degradation process, is observed to be faster for more highly chlorinated congeners, with degradation rates typically following the order of decachloro- > nonachloro- > octochloro- > heptachloro- ≅ hexachloro- compounds researchgate.net. This suggests that 2,3,5,6,8,8,10,10-octachlorobornane would be expected to degrade more slowly than nona- and decachlorobornanes but more rapidly than less chlorinated congeners under similar conditions.

The specific arrangement of chlorine atoms is also a critical determinant of stability. For instance, some studies have indicated that congeners with a geminal dichloro group at the C-10 position are more susceptible to photodegradation cdc.gov. The structure of this compound includes a C-10 geminal dichloro group, suggesting a potential for photodegradative pathways in its environmental fate. Conversely, certain substitution patterns can confer exceptional stability. Congeners that possess only a single chlorine atom in an alternating endo/exo configuration at the 2,3,5, and 6 positions of the carbon ring have been found to be remarkably resistant to degradation through biotransformation or photodegradation cdc.gov. While this compound has this 2,3,5,6-chlorine substitution pattern, its stability is also influenced by the presence of the two geminal dichloro groups.

Table 1: Influence of Chlorine Substitution on the Environmental Stability of Selected Polychlorinated Bornanes

| Structural Feature | Influence on Stability | Relevance to this compound |

| Degree of Chlorination | Higher chlorination (9-10 Cl) often leads to faster reductive dechlorination compared to lower chlorination (6-7 Cl) researchgate.net. | As an octachlorobornane, its degradation rate is expected to be intermediate. |

| Geminal Dichloro Group at C-10 | Associated with increased susceptibility to photodegradation cdc.gov. | This compound possesses a geminal dichloro group at the C-10 position. |

| Alternating 2,3,5,6-endo/exo Chlorine Pattern | Confers high stability against biotransformation and photodegradation cdc.gov. | This compound features this specific chlorine arrangement on its six-membered ring. |

Role of Geminal Dichloro Groups in Abiotic and Biotic Dechlorination

The geminal dichloro groups, specifically at the C8 and C10 positions of this compound, are significant reactive sites that influence its degradation. Reductive dechlorination is a primary metabolic and abiotic degradation mechanism for toxaphene (B166800) congeners nih.govnih.gov. This process involves the removal of a chlorine atom, which is replaced by a hydrogen atom, leading to a less chlorinated and often less toxic compound.

Under anaerobic conditions, such as those found in sediments and flooded soils, both biotic and abiotic processes can facilitate the reductive dechlorination of geminal dichloro groups cdc.govwur.nl. Studies on various toxaphene congeners have shown that geminal dichloro groups are particularly susceptible to this transformation nih.gov. For example, research on congeners containing a geminal dichloro group at the C2 position demonstrated that this site is a primary target for reductive dechlorination in anaerobic soil capes.gov.br. While this specific finding relates to the C2 position, it highlights the general reactivity of such groups.

Both microbial action (biotic) and chemical reactions mediated by substances in the environment (abiotic) contribute to this process. Microbially mediated transformation has been observed to be a significant pathway, with rapid dechlorination occurring in unsterilized, anaerobic sediments, whereas no transformation was seen in autoclaved (sterile) samples cdc.gov. However, some studies have also reported chemically mediated reductive dechlorination in sterile anaerobic salt marsh sediments, suggesting that abiotic pathways can also be significant cdc.gov. The major metabolic degradation pathways for toxaphene in a wide range of organisms, from bacteria to primates, are believed to include reductive dechlorination nih.gov. The presence of two such geminal dichloro groups in this compound makes this pathway a critical aspect of its environmental fate.

Stereochemical Influence on Environmental Fate Processes

As a chiral molecule, this compound exists as a pair of enantiomers (mirror-image stereoisomers). There is growing evidence that the environmental fate of chiral pollutants, including toxaphene congeners, can be stereoselective, meaning that one enantiomer may behave differently from the other in the environment. This can manifest as different rates of degradation, uptake by organisms, or atmospheric transport.

Enantioselective analysis of toxaphene congeners in environmental and biological samples has revealed that the enantiomeric composition often deviates from the racemic mixture (a 1:1 ratio of enantiomers) found in the technical product. This indicates that stereospecific processes are occurring in the environment. For instance, studies on fish have demonstrated the enantioselective elimination of certain heptachloro- and octachlorobornane congeners, including B8-1414 and B8-1945 nih.gov. This results in the fish tissues having a non-racemic mixture of these compounds nih.gov.

Furthermore, investigations into the anaerobic degradation of technical toxaphene have shown that some stereoisomers are more persistent than others. In one study, it was found that one diastereomer of an octachlorobornane, specifically 2,2,5-endo,6-exo,8,9,9,10-octachlorobornane (B8-809), was resistant to degradation in sewage sludge, while its diastereomer was metabolized acs.org. These findings strongly suggest that the specific three-dimensional structure of the molecule is a key factor in its biological degradation. Although these studies did not specifically analyze the this compound isomer, they provide a clear precedent for expecting stereoselective behavior in its environmental fate. The differential persistence of enantiomers can have significant implications for risk assessment, as one enantiomer may be more toxic or bioaccumulative than the other.

Table 2: Evidence for Stereoselective Behavior of Octachlorobornane Congeners in the Environment

| Congener(s) | Environmental Matrix/Organism | Observed Stereoselective Process | Reference |

| B8-1414, B8-1945 | Fish (Fundulus heteroclitus) | Enantioselective elimination, leading to non-racemic enantiomer fractions. | nih.gov |

| B8-809 (diastereomer of B8-806) | Anaerobic sewage sludge | One diastereomer (B8-809) was found to be persistent while the other was degraded. | acs.org |

| B8-1413, B8-1414, B8-1945, B8-2229 | N/A (Analytical Study) | Successful enantioselective separation, enabling future environmental fate studies. | acs.org |

Computational Chemistry and Theoretical Modeling of Environmental Fate Parameters

Computational chemistry and theoretical modeling provide powerful tools for predicting the environmental fate of compounds like this compound, for which extensive experimental data may be lacking. Techniques such as Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties like biodegradability based on molecular structure acs.org.

For polychlorinated bornanes, theoretical molecular descriptors have been calculated to estimate their environmental behavior nih.gov. These descriptors can provide insights into a molecule's persistence and reactivity. For example, thermodynamic stability, calculated using molecular structural energies, can serve as a general parameter for persistence nih.gov. Congeners with higher thermodynamic stability are predicted to be more persistent in the environment.

Other calculated parameters can help predict specific degradation pathways. Reactivity descriptors such as electron affinity, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges can indicate the potential for chemical reactions like the reductive dechlorination of polychlorinated bornanes in anaerobic environments nih.gov. By calculating these descriptors for this compound, it is possible to model its likely environmental fate, identify the most probable degradation products, and estimate its persistence relative to other congeners. These theoretical approaches are valuable for prioritizing congeners for further experimental study and for filling data gaps in environmental risk assessments.

Ecological Implications and Environmental Monitoring of 2,3,5,6,8,8,10,10 Octachlorobornane Congeners

Contribution of 2,3,5,6,8,8,10,10-Octachlorobornane to Overall Toxaphene (B166800) Residue Profiles in Ecosystems

Technical toxaphene is a complex mixture of hundreds of different chlorinated bornanes and other related compounds. However, in the environment, the composition of this mixture changes due to processes like degradation and selective bioaccumulation. As a result, certain congeners become more prominent in environmental samples and in the tissues of organisms than they were in the original technical mixture. This compound, also known as Parlar 26 (P26), is one such congener that is frequently identified as a significant component of weathered toxaphene residues.

Research has shown that while P26 is a minor component of the technical toxaphene mixture, it can constitute a significant portion of the total toxaphene residues found in biota. For instance, studies on marine mammals have revealed that P26, along with another congener, Parlar 50, can make up a large percentage of the isolated toxaphene congeners. researchgate.net This enrichment is attributed to its high persistence and bioaccumulative potential. In some marine mammal tissues, the contribution of just two congeners, P26 and P50, can be as high as 70-80% of the total toxaphene congeners isolated, despite them representing only about 1.2% of the technical toxaphene mixture. researchgate.net

In fish, the contribution of P26 to the total toxaphene burden can also be substantial, although it can vary by species and location. A study on fish from the Yukon, Canada, found that the sum of three persistent congeners, Parlar 26, 50, and 62, ranged from 10 to 55 ng/g in fish tissue, with total toxaphene concentrations ranging from 42 to 242 ng/g. nih.gov This indicates that these three congeners can represent a notable fraction, between 8% and 25%, of the total toxaphene present in these fish. nih.gov The variability in these percentages suggests that factors such as the species' metabolism and position in the food web play a crucial role in the congener-specific accumulation of toxaphene.

The following table provides a summary of research findings on the contribution of this compound and other key congeners to the total toxaphene residue in different organisms.

| Organism | Location | Congeners Studied | Contribution to Total Toxaphene Residue | Reference |

|---|---|---|---|---|

| Marine Mammals | Not Specified | Parlar 26 and Parlar 50 | Up to 70-80% of isolated toxaphene congeners | researchgate.net |

| Fish | Yukon, Canada | Parlar 26, 50, and 62 | 8% to 25% of total toxaphene | nih.gov |

Monitoring Strategies for Persistent Chlorobornane Congeners in Environmental Compartments

Effective monitoring of persistent chlorobornane congeners like this compound is essential for understanding their environmental distribution and for assessing potential ecological risks. Due to the complexity of the toxaphene mixture, congener-specific analysis is often preferred over the analysis of "total toxaphene," as it provides a more accurate picture of the environmentally relevant and persistent compounds.

Modern analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), are the cornerstones of monitoring strategies for these compounds. researchgate.net Specifically, gas chromatography with electron capture negative ion mass spectrometry (GC-ECNI-MS) has proven to be a highly sensitive and selective method for the detection and quantification of toxaphene congeners in various environmental matrices, including soil, sediment, and biological tissues. researchgate.netnih.gov This technique allows for the identification of individual congeners even at very low concentrations. For enhanced separation of the complex congener mixture, comprehensive two-dimensional gas chromatography (GC×GC) coupled with tandem mass spectrometry (MS/MS) has been employed, offering significant improvements over one-dimensional GC. nih.gov

The selection of indicator congeners is a key aspect of many monitoring programs. Parlar 26, 50, and 62 are often chosen as indicator congeners because they are among the most persistent and bioaccumulative components of toxaphene residues found in the environment. wur.nl Monitoring these specific congeners can provide a reliable indication of the presence and extent of toxaphene contamination. The development of methods with low detection limits is crucial for detecting these compounds at environmentally relevant concentrations. For instance, methods have been developed that can achieve detection limits for Parlar 26 in soil as low as 0.6 pg/g. nih.gov

The table below summarizes key aspects of modern monitoring strategies for persistent chlorobornane congeners.

| Analytical Technique | Matrix | Indicator Congeners | Reported Detection Limits | Reference |

|---|---|---|---|---|

| Isotope Dilution/GC×GC-MS | Soil | Parlar 26, 50, 62 | Parlar 26: 0.6 pg/g | nih.gov |

| GC-ECNI-MS | Fish Tissue | Parlar 26, 50, 62 | 0.2 ng/g wet weight for each congener | dtu.dk |

| GC-NICI-MS | General | Parlar 26, 40, 41, 50, 62 | Calibration range: 1.0 - 500 pg/µL | epa.gov |

Long-Term Ecological Trends and the Fate of this compound

The long-term ecological fate of this compound is governed by its high persistence and its propensity for long-range atmospheric transport. cdc.gov Although banned in many countries for decades, this and other persistent organic pollutants (POPs) continue to be detected in remote ecosystems like the Arctic, far from their original sources. arctic-council.orgresearchgate.net

Studies of Arctic air have shown that while concentrations of many legacy POPs are declining, the trends can be complex and influenced by various factors. unit.no For some toxaphene congeners, including the sum of Parlar 26 and 50, a period of slight increase in air concentrations was observed in the early 2000s, followed by a decline. unit.no This highlights the dynamic nature of environmental processes affecting these compounds, including their release from secondary sources such as previously contaminated soils and oceans. The environmental fate of toxaphene congeners is also influenced by selective degradation processes, which can alter the congener profile over time and distance from the source. researchgate.net

Sediment cores serve as valuable archives of historical contamination, allowing scientists to reconstruct the deposition history of pollutants over time. pca.state.mn.uswa.gov Analysis of sediment layers for specific congeners can reveal long-term trends in their environmental concentrations. While specific long-term data for this compound from dated sediment cores is not widely available, the general principles of using such archives are well-established for other persistent pollutants. These studies have shown that even after the cessation of their use, compounds like toxaphene can persist in sediments for extended periods.

The long-term presence of this compound and other persistent congeners in the environment means they will continue to be a component of ecological systems for the foreseeable future. Ongoing monitoring, particularly in sensitive regions like the Arctic, is crucial for tracking their long-term trends and understanding their ultimate fate in the global environment. amap.no

Future Research Directions in 2,3,5,6,8,8,10,10 Octachlorobornane Studies

Exploration of Novel Biotic and Abiotic Transformation Pathways

Future research should focus on elucidating the complete picture of how 2,3,5,6,8,8,10,10-Octachlorobornane and other chlorobornanes are transformed in the environment. While some transformation pathways are known, there are still gaps in our understanding of both biotic and abiotic processes.